(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol
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Overview
Description
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is an organic compound with a chiral center at the second carbon atom This compound is characterized by a pentane backbone substituted with a methyl group at the second carbon and a 4-methylphenyl group at the fifth carbon The hydroxyl group is attached to the first carbon, making it an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of the corresponding ketone, (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-one, using chiral catalysts or reagents. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the ketone to the alcohol. The reaction is carried out in reactors designed to handle high pressures and temperatures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-one or (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid.
Reduction: (2S)-2-Methyl-5-(4-methylphenyl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound can be used in the development of chiral drugs and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol depends on its specific application. In the context of pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to a physiological response. The chiral nature of the compound allows it to fit into specific binding sites, influencing its activity and potency. The exact molecular targets and pathways involved would vary based on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
- (2R)-2-Methyl-5-(4-methylphenyl)pentan-1-ol: The enantiomer of the compound with opposite chirality.
- 2-Methyl-5-phenylpentan-1-ol: A similar compound lacking the methyl group on the phenyl ring.
- 2-Methyl-5-(4-chlorophenyl)pentan-1-ol: A compound with a chlorine substituent instead of a methyl group on the phenyl ring.
Uniqueness: (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group. This configuration can lead to different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. The presence of the methyl group on the phenyl ring can also influence its physical properties, such as solubility and boiling point, making it distinct from other related compounds.
Properties
IUPAC Name |
(2S)-2-methyl-5-(4-methylphenyl)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLUHRZTYAKOW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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